2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine is an organic compound characterized by its unique structure, which includes a piperidine ring substituted with a 1-methyl-1H-tetrazol-5-ylthio group. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug design and development due to its bioactive properties.
The synthesis of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine can be achieved through several methodologies:
The molecular structure of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C7H13N5S |
Molecular Weight | 199.28 g/mol |
IUPAC Name | 4-(1-methyltetrazol-5-yl)sulfanylpiperidine |
InChI | InChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |
InChI Key | MXEPTBVDQHUEAK-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NN=N1)SC2CCNCC2 |
The presence of the piperidine ring and the tetrazole moiety contributes to its unique chemical properties and biological activities .
The compound participates in various chemical reactions:
The mechanism by which 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine exerts its biological effects involves:
The physical properties of 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)piperidine include:
Chemical properties involve its reactivity due to the presence of both sulfur and nitrogen functionalities, allowing it to participate in various organic reactions.
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
The compound has several notable applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5